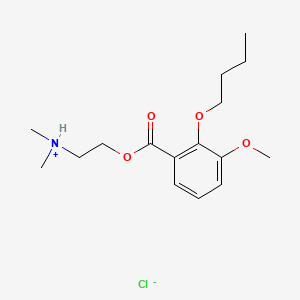
Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves esterification reactions. One common method is the reaction of 2-butoxy-3-methoxybenzoic acid with 2-(dimethylamino)ethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form different oxidation products depending on the conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Hydrolysis: 2-butoxy-3-methoxybenzoic acid and 2-(dimethylamino)ethanol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can be hydrolyzed in biological systems to release the active components, which can then interact with cellular pathways. The dimethylamino group may play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride can be compared with other similar compounds, such as:
Benzoic acid, 2-methoxy-, 3-methylbutyl ester: Similar ester structure but different substituents.
Benzoic acid, 2-(dimethylamino)ethyl ester: Lacks the butoxy and methoxy groups.
Benzoic acid, 2-butoxy-3-methoxy-, ethyl ester: Similar structure but different ester group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
23959-17-3 |
|---|---|
Molecular Formula |
C16H26ClNO4 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-(2-butoxy-3-methoxybenzoyl)oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C16H25NO4.ClH/c1-5-6-11-20-15-13(8-7-9-14(15)19-4)16(18)21-12-10-17(2)3;/h7-9H,5-6,10-12H2,1-4H3;1H |
InChI Key |
YZFFIXWTRCZRMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC=C1OC)C(=O)OCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


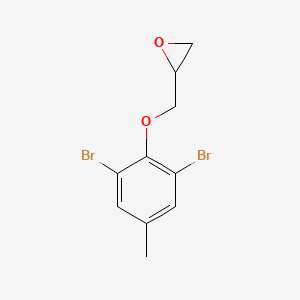
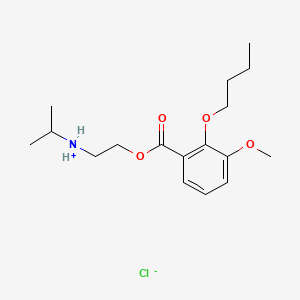
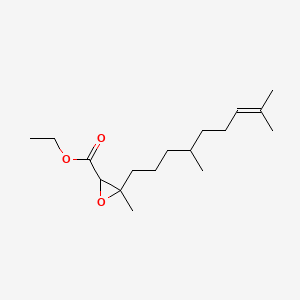
![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)
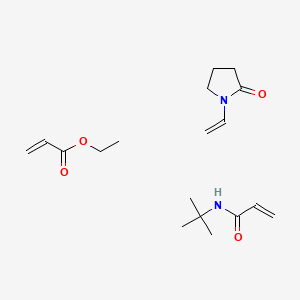

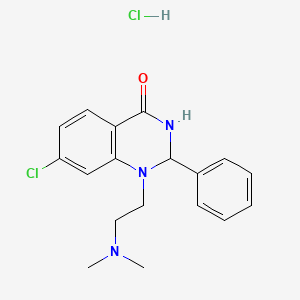

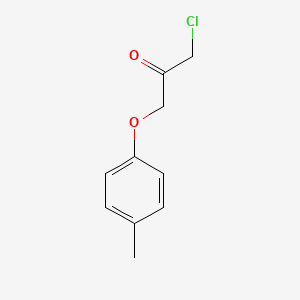
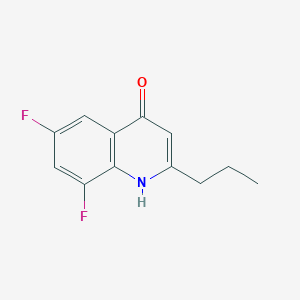

![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)

